molecular formula C22H26N4O B7120543 N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide

N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide

Cat. No.: B7120543
M. Wt: 362.5 g/mol
InChI Key: ZAZOJWCFLTUXPD-UHFFFAOYSA-N
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Description

N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-14(2)20(21-15(3)7-6-11-23-21)25-22(27)26-12-10-19-17(13-26)16-8-4-5-9-18(16)24-19/h4-9,11,14,20,24H,10,12-13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZOJWCFLTUXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C(C)C)NC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a Suzuki cross-coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated indole intermediate in the presence of a palladium catalyst.

    Functionalization of the Side Chain: The side chain can be functionalized through various reactions, such as alkylation or acylation, to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and lower production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide is unique due to its specific combination of an indole core with a pyridine moiety and a functionalized side chain. This unique structure imparts specific biological activities and chemical properties that differentiate it from other indole derivatives.

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